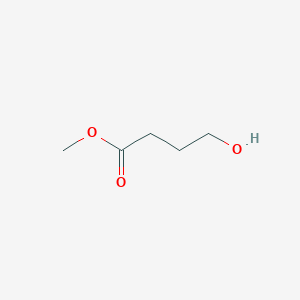
Methyl 4-hydroxybutanoate
Vue d'ensemble
Description
Methyl 4-hydroxybutanoate, also known as Methyl-4-hydroxybutanoat , is a chemical compound with the molecular formula C5H10O3 . It has an average mass of 118.131 Da and a monoisotopic mass of 118.062996 Da .
Synthesis Analysis
The synthesis of Methyl 4-hydroxybutanoate can be achieved from methyl 4-oxobutanoate. The best strategy for this synthesis involves the use of a chemoselective reducing agent .
Molecular Structure Analysis
The molecular structure of Methyl 4-hydroxybutanoate consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 28.5±0.3 cm³ .
Chemical Reactions Analysis
Methyl 4-hydroxybutanoate can undergo various chemical reactions. For instance, it can participate in esterification reactions with alcohols, resulting in the formation of different esters .
Physical And Chemical Properties Analysis
Methyl 4-hydroxybutanoate has a density of 1.1±0.1 g/cm³, a boiling point of 190.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 49.7±6.0 kJ/mol and a flash point of 77.4±15.4 °C . The index of refraction is 1.423 .
Applications De Recherche Scientifique
Analytical Toxicology
“Methyl 4-hydroxybutanoate” has been studied as a potential marker for the simultaneous consumption of GHB/GBL and alcohol . A liquid chromatographic–triple quadrupole mass spectrometric method was developed and validated to quantitatively determine methyl- and ethyl-4-hydroxybutyrate in alcoholic beverages . This could be useful in forensic investigations to prove an exogenous GHB/GBL administration .
Chemical Research
“Methyl 4-hydroxybutanoate” is used in chemical research due to its properties. It is often used as a reagent or a building block in the synthesis of more complex molecules .
Pharmaceutical Research
“Methyl 4-hydroxybutanoate” can be used in pharmaceutical research. Its properties can be exploited to develop new drugs or improve the synthesis of existing ones .
Food and Beverage Industry
“Methyl 4-hydroxybutanoate” can be used in the food and beverage industry as a flavoring agent due to its fruity odor .
Cosmetic Industry
“Methyl 4-hydroxybutanoate” can be used in the cosmetic industry. It can be used in the formulation of perfumes and other cosmetic products due to its pleasant smell .
Biotechnology
“Methyl 4-hydroxybutanoate” can be used in biotechnology. It can be used in the production of biofuels and other bioproducts .
Safety And Hazards
Orientations Futures
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .
Propriétés
IUPAC Name |
methyl 4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYVXCGKMCYNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239021 | |
| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxybutanoate | |
CAS RN |
925-57-5 | |
| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






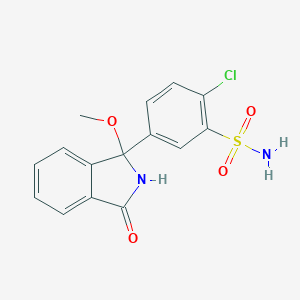


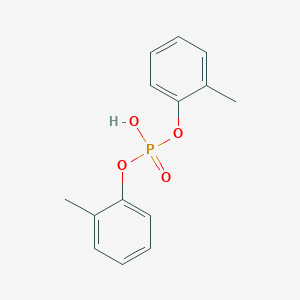
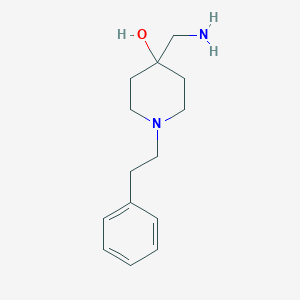
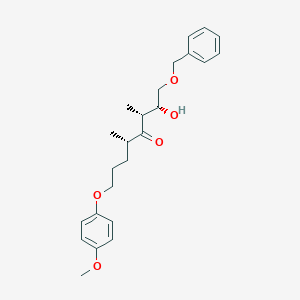


![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)